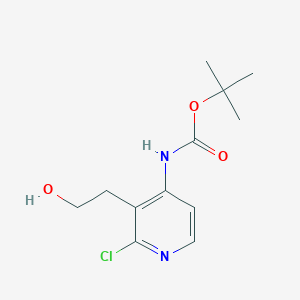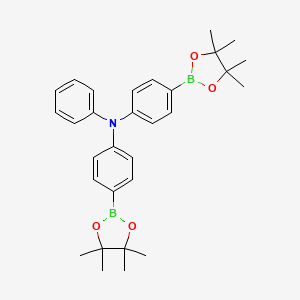
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane
Overview
Description
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane is a useful research compound. Its molecular formula is C42H42BN3 and its molecular weight is 599.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis : This compound serves as an efficient catalyst for the reductive alkylation of alkoxy benzenes and the synthesis of triarylmethanes using aldehydes (Chandrasekhar et al., 2009). Additionally, it is used in the guanylation reaction of amines with carbodiimide under mild conditions (Antiñolo et al., 2016).
Synthesis of Polymers : This compound is effective in the synthesis of optically pure and diisotactic poly(siloxane)s, contributing to better controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).
Activation of Hydrogen : It is utilized as the acidic component of frustrated Lewis pairs for cleaving H2 to generate bridging hydrides (Blagg et al., 2016).
Electroluminescent Devices : Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane is used as a hole blocker in high-performance blue and blue-violet-emitting organic electroluminescent devices (Kinoshita et al., 2002).
Frustrated Lewis Pairs Chemistry : It forms frustrated Lewis acid pairs with various substrates, showing unique reactivity, such as in the activation of H2 and reactions with bis-acetylenic substrates (Herrington et al., 2012).
Synthesis of Azacyclic Compounds : This compound catalyzes the silylative reduction of pyridines, leading to the formation of structurally diverse azacyclic compounds and the generation of sp³ C-Si bonds (Gandhamsetty et al., 2015).
Polymerization Catalysts : It reacts with nitrogen-containing bases and non-basic substrates to produce B-N coordination adducts, which are active catalysts for the polymerization of olefins (Focante et al., 2006).
properties
IUPAC Name |
tris(2,4,6-trimethyl-3-pyridin-3-ylphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42BN3/c1-25-19-28(4)40(31(7)37(25)34-13-10-16-44-22-34)43(41-29(5)20-26(2)38(32(41)8)35-14-11-17-45-23-35)42-30(6)21-27(3)39(33(42)9)36-15-12-18-46-24-36/h10-24H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDGVZHLJCKEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1C)C)C2=CN=CC=C2)C)(C3=C(C(=C(C=C3C)C)C4=CN=CC=C4)C)C5=C(C(=C(C=C5C)C)C6=CN=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42BN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11bS)-N-(2,6-Bis(4-(tert-butyl)phenyl)-4-oxidodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B8205979.png)
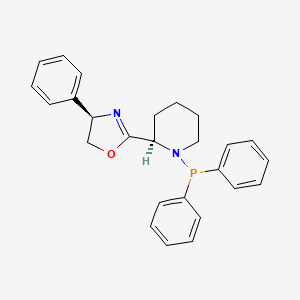
![3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8205986.png)
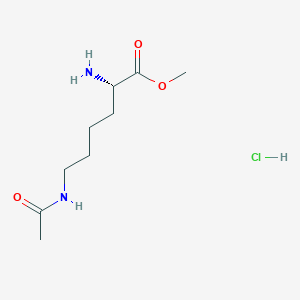
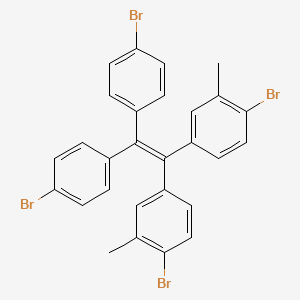

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonic acid](/img/structure/B8206010.png)
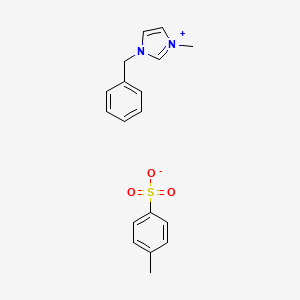
![5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine](/img/structure/B8206043.png)
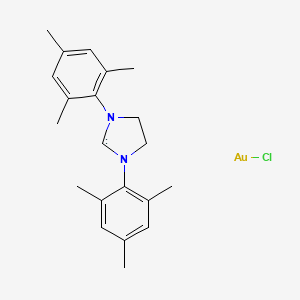
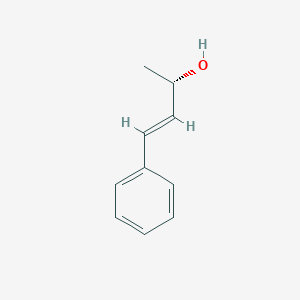
![5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8206065.png)
